molecular formula C11H19N3 B13232910 1-Methyl-5-(4-propylpyrrolidin-3-yl)-1H-pyrazole

1-Methyl-5-(4-propylpyrrolidin-3-yl)-1H-pyrazole

Cat. No.: B13232910
M. Wt: 193.29 g/mol
InChI Key: BKWNXFNRPOXKSK-UHFFFAOYSA-N
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Description

1-Methyl-5-(4-propylpyrrolidin-3-yl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by a methyl group at the first position and a 4-propylpyrrolidin-3-yl substituent at the fifth position of the pyrazole ring

Preparation Methods

The synthesis of 1-Methyl-5-(4-propylpyrrolidin-3-yl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 1-methyl-1H-pyrazole-5-carbaldehyde and 4-propylpyrrolidine in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-Methyl-5-(4-propylpyrrolidin-3-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-5-(4-propylpyrrolidin-3-yl)-1H-pyrazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(4-propylpyrrolidin-3-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Methyl-5-(4-propylpyrrolidin-3-yl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-Methyl-1H-pyrazole: Lacks the 4-propylpyrrolidin-3-yl substituent, resulting in different chemical and biological properties.

    5-(4-Propylpyrrolidin-3-yl)-1H-pyrazole: Lacks the methyl group at the first position, leading to variations in reactivity and applications.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

1-methyl-5-(4-propylpyrrolidin-3-yl)pyrazole

InChI

InChI=1S/C11H19N3/c1-3-4-9-7-12-8-10(9)11-5-6-13-14(11)2/h5-6,9-10,12H,3-4,7-8H2,1-2H3

InChI Key

BKWNXFNRPOXKSK-UHFFFAOYSA-N

Canonical SMILES

CCCC1CNCC1C2=CC=NN2C

Origin of Product

United States

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